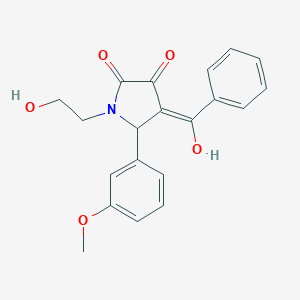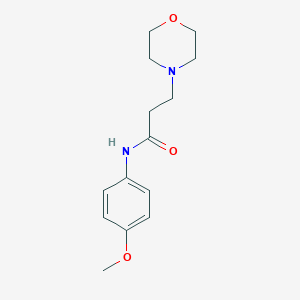
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHMP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. BHMP is a member of the pyrrolone family of compounds, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects:
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the migration and invasion of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified using standard techniques. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to be stable under a wide range of conditions, making it suitable for use in various experimental protocols. However, 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has some limitations for use in lab experiments. It has been found to be toxic to some cell types at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one derivatives with improved potency and selectivity. Another area of research is the study of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one needs to be further elucidated to fully understand its potential therapeutic applications.
Méthodes De Synthèse
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a variety of methods, including the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with benzoyl chloride and hydroxylamine hydrochloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use in various scientific research applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C20H19NO5 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H19NO5/c1-26-15-9-5-8-14(12-15)17-16(18(23)13-6-3-2-4-7-13)19(24)20(25)21(17)10-11-22/h2-9,12,17,22-23H,10-11H2,1H3/b18-16+ |
Clé InChI |
DNWANWDXIRNLCX-FBMGVBCBSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCO |
SMILES |
COC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
SMILES canonique |
COC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)

![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)
![2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247016.png)

amino]propanamide](/img/structure/B247018.png)
![N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B247019.png)
amino]propanamide](/img/structure/B247020.png)
![4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247022.png)
![1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247024.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247025.png)